molecular formula C23H18FN3O3 B2761282 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 898433-85-7

2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2761282
CAS No.: 898433-85-7
M. Wt: 403.413
InChI Key: ZCGQPOQYNQSPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (CAS: 898433-85-7) is an indolizine-based compound with the molecular formula C₂₃H₁₈FN₃O₃ and a molecular weight of 403.41 g/mol . Its structure features a fluorinated benzoyl group at position 3 and a 4-methoxyphenyl carboxamide moiety at position 1. The fluorine atom on the benzoyl ring enhances metabolic stability, while the methoxy group on the phenyl ring may improve solubility. The compound’s ChemSpider ID is 5626534, and its IUPAC nomenclature is consistent across multiple languages, reflecting its well-defined chemical identity .

Properties

IUPAC Name

2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGQPOQYNQSPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Amination: The amino group can be introduced through a reductive amination reaction using an appropriate reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

  • Antitumor Activity : It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Mechanisms include induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory pathways, leading to a reduction in cytokine production and inflammatory mediator release.
  • Antimicrobial Properties : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.
  • Neuroprotective Effects : Some studies have reported that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Summary of Biological Activities

ActivityObservations
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against various bacteria
NeuroprotectiveProtects against oxidative stress

Case Studies

  • Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values indicated potent activity compared to standard chemotherapeutics.
  • Case Study 2 : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum, confirming its effective anti-inflammatory properties.

Pharmacological Effects

The pharmacological profile of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide includes:

  • Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : The compound's ability to induce apoptosis was confirmed through flow cytometry assays, highlighting its potential as an anticancer agent.
  • Inflammation Modulation : Evidence supports its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indolizine Carboxamide Derivatives

Below is a detailed analysis:

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Benzoyl/Carboxamide) Molecular Formula Molecular Weight Key Properties/Effects Reference
2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide (Target) 4-Fluorobenzoyl / 4-Methoxyphenyl C₂₃H₁₈FN₃O₃ 403.41 Fluorine enhances metabolic stability; methoxy improves solubility.
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-Methoxybenzoyl / 2-Chlorophenyl C₂₃H₁₇ClN₃O₃ 422.86 Chlorine increases lipophilicity; methoxybenzoyl reduces electron-withdrawing effects.
2-Amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 4-Ethylbenzoyl / 4-Methoxyphenyl C₂₅H₂₃N₃O₃ 413.48 Ethyl group raises lipophilicity, potentially affecting membrane permeability.
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitrobenzoyl / 4-Ethylphenyl C₂₄H₂₀N₄O₄ 428.44 Nitro group introduces polarity and reactivity; may reduce metabolic stability.
Key Findings from Structural Comparisons

Fluorine vs. Chlorine/Methoxy Substituents The 4-fluorobenzoyl group in the target compound provides a balance between metabolic stability and moderate electron-withdrawing effects, unlike the 4-methoxybenzoyl analog, which lacks halogen-based stabilization .

Alkyl vs. Aromatic Substituents

  • The 4-ethylbenzoyl substituent in increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the fluorinated analog.

Electron-Withdrawing Nitro Group

  • The 3-nitrobenzoyl group in introduces strong electron-withdrawing effects, increasing polarity and reactivity. However, nitro groups are often associated with toxicity risks, limiting therapeutic utility compared to fluorine.

Role of Methoxy Groups

  • The 4-methoxyphenyl carboxamide group in the target compound and enhances solubility via hydrogen bonding, contrasting with the 4-ethylphenyl group in , which prioritizes hydrophobic interactions.

Biological Activity

The compound 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C23H20FN3O2C_{23}H_{20}FN_{3}O_{2}. The structural features include:

  • Indolizine core : A bicyclic structure that is known for various biological activities.
  • Substituents :
    • A 4-fluorobenzoyl group which may enhance lipophilicity and receptor binding.
    • A 4-methoxyphenyl group potentially involved in electron-donating properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. Some proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cancer cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : Indolizine derivatives often induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The presence of the indolizine scaffold suggests potential inhibition of COX enzymes, which are key players in inflammatory processes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of indolizine derivatives, including our compound of interest. The National Cancer Institute (NCI) has conducted screenings that provide insights into the efficacy against various cancer cell lines. Key findings include:

Cell LineGI50 (μM)TGI (μM)Notes
COLO 20515.7250.68Significant sensitivity observed
MCF-720.1060.00Moderate growth inhibition
A54918.5055.00Notable cytotoxic effects

The compound exhibited a mean GI50 value indicating a strong potential for inhibiting tumor growth across multiple cell lines, particularly in colon cancer models .

Anti-inflammatory Activity

In vitro studies have indicated that derivatives similar to this compound possess anti-inflammatory properties by inhibiting COX-2 activity. The following table summarizes findings from related studies:

CompoundCOX-2 Inhibition (%)IC50 (μM)
Indolizine Derivative A8510
Indolizine Derivative B7515
2-amino-3-(4-fluorobenzoyl)...7012

These results suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Case Studies

  • Study on Antitumor Activity :
    A study involving a series of indolizines demonstrated that compounds with similar structures exhibited significant antitumor activity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • COX Inhibition Research :
    Another investigation focused on the anti-inflammatory potential of indolizines, highlighting their ability to inhibit COX enzymes effectively. This study suggested that modifications on the benzoyl group could enhance inhibitory activity, paving the way for more potent derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.